N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide is a compound that features a tetrazole ring and a benzofuran moiety. Tetrazoles are known for their diverse biological activities and are often used as bioisosteres of carboxylic acids due to their similar pKa values . The benzofuran structure is also significant in medicinal chemistry due to its presence in various bioactive compounds .
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes likeBeta-lactamase in organisms like Escherichia coli .
Mode of Action
Tetrazole derivatives are known for their diverse biological applications, predominantly in the area of material and medicinal chemistry . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Biochemical Pathways
Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Pharmacokinetics
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Result of Action
The diverse biological activities of tetrazoles suggest that they can have a wide range of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide typically involves the formation of the tetrazole ring followed by its attachment to the benzofuran moiety. One common method for synthesizing tetrazoles is through the reaction of nitriles with sodium azide under acidic conditions . The benzofuran moiety can be synthesized via the cyclization of ortho-hydroxyaryl ketones .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazolium salts.
Reduction: Reduction of the tetrazole ring can lead to the formation of amines.
Substitution: The benzofuran moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can yield tetrazolium salts, while reduction can produce amines .
Scientific Research Applications
N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioisosteric properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1H-tetrazole: A simpler tetrazole compound with similar bioisosteric properties.
Benzofuran: The core structure present in many bioactive compounds.
Oteseconazole: A tetrazole-containing antifungal drug.
Uniqueness
N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide is unique due to its combination of the tetrazole and benzofuran moieties, which confer both bioisosteric properties and potential biological activities . This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2/c22-16(15-8-11-4-1-2-7-14(11)23-15)18-12-5-3-6-13(9-12)21-10-17-19-20-21/h1-10H,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYFCSKXMMZWGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC(=CC=C3)N4C=NN=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101329963 |
Source
|
Record name | N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101329963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49818773 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
876700-67-3 |
Source
|
Record name | N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101329963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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